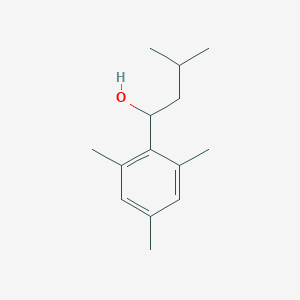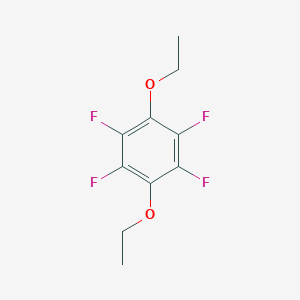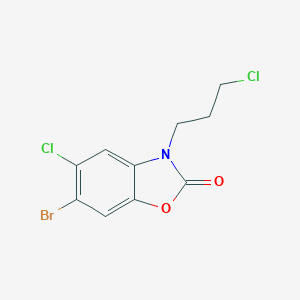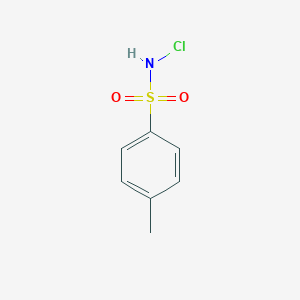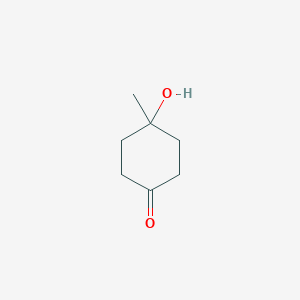
4-Hydroxy-4-methylcyclohexanone
概要
説明
4-Hydroxy-4-methylcyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclohexanone derivative, characterized by the presence of a hydroxyl group and a methyl group on the same carbon atom.
作用機序
Target of Action
4-Hydroxy-4-methylcyclohexanone is primarily used as a synthetic reagent One such compound is trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific compounds it is used to synthesize. For example, if it is used to synthesize a drug, the biochemical pathways affected would be those targeted by that drug .
Result of Action
The result of this compound’s action is the formation of new compounds. This is achieved through its role as a synthetic reagent in chemical reactions .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which this compound is involved .
生化学分析
Biochemical Properties
4-Hydroxy-4-methylcyclohexanone can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with hydroxylamine to form oximes or hydrazine to form hydrazones . This process is essentially irreversible as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that the compound exists almost exclusively in the chair form and only a small amount in skew–boat forms .
Metabolic Pathways
It is known that the compound can be used to synthesize trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-methylcyclohexanone can be synthesized through several methods. One common synthetic route involves the oxidation of 4-methylcyclohexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions
4-Hydroxy-4-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents such as thionyl chloride and amine reagents.
Major Products Formed
Oxidation: 4-Methylcyclohexanone, 4-Methylcyclohexanoic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: 4-Halo-4-methylcyclohexanone, 4-Amino-4-methylcyclohexanone.
科学的研究の応用
4-Hydroxy-4-methylcyclohexanone has a wide range of applications in scientific research:
類似化合物との比較
4-Hydroxy-4-methylcyclohexanone can be compared with other similar compounds such as:
4-Methylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxycyclohexanone: Lacks the methyl group, which affects its steric and electronic properties.
4-Hydroxy-4-ethylcyclohexanone: Has an ethyl group instead of a methyl group, leading to differences in reactivity and physical properties.
The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups on the same carbon atom, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
4-hydroxy-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNVPBGMHPCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169807 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-02-6 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
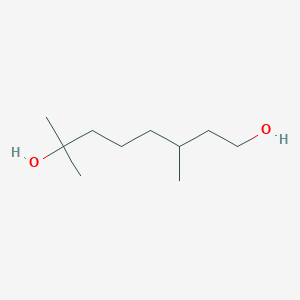
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

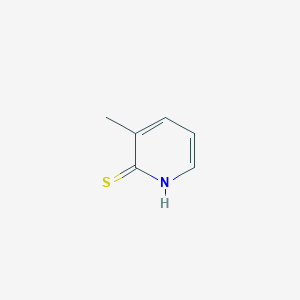
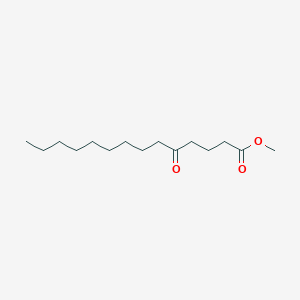
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
